molecular formula C21H25N3O4 B11020413 [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B11020413
M. Wt: 383.4 g/mol
InChI Key: PZNLTEQYYJVIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted with a phenyl group at position 2. The acetyl moiety at position 1 connects via an aminomethyl linker to a cyclohexylacetic acid group.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

2-[1-[[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C21H25N3O4/c25-18(22-15-21(13-20(27)28)11-5-2-6-12-21)14-24-19(26)10-9-17(23-24)16-7-3-1-4-8-16/h1,3-4,7-10H,2,5-6,11-15H2,(H,22,25)(H,27,28)

InChI Key

PZNLTEQYYJVIFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nitromethylcyclohexyl Acetic Acid Intermediate

The cyclohexyl backbone is introduced via a Michael addition between cyclohexanone and nitromethane under basic conditions. For example:

  • Reagents : Cyclohexanone, nitromethane, potassium hydroxide (KOH) in methanol.

  • Conditions : 10–50°C, 1–20 bar hydrogen pressure.

  • Key Step : Hydrogenation of 1-(nitromethyl)cyclohexyl acetic acid ester using palladium on carbon (Pd/C) to yield 1-(aminomethyl)cyclohexyl acetic acid.

Table 1: Hydrogenation Conditions and Yields for Aminomethyl Intermediate

CatalystSolventTemperaturePressureYield (%)Source
10% Pd/CMethanol25°C1 atm80
Raney NickelEthanol50°C5 atm65

Synthesis of 6-Oxo-3-phenylpyridazin-1(6H)-yl Acetic Acid

Cyclocondensation of Hydrazines with α,β-Unsaturated Esters

Pyridazinone rings are formed via [4+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For instance:

  • Starting Material : Ethyl 2-(2-bromo-5-chlorophenyl)acetaldehyde and ethyl chloro(hydroximino)acetate.

  • Conditions : Reflux in ethanol with phenylhydrazine and polyphosphoric acid (PPA).

  • Key Intermediate : Ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, hydrolyzed to the free acid using NaOH.

Table 2: Pyridazinone Ring Formation Optimization

Hydrazine DerivativeCyclizing AgentSolventYield (%)Purity (HPLC)Source
PhenylhydrazinePPAEthanol90>95%
MethylhydrazineHClMethanol7592%

Amide Bond Formation and Final Assembly

Acylation of Aminomethylcyclohexyl Acetic Acid

The coupling of 1-(aminomethyl)cyclohexyl acetic acid with 6-oxo-3-phenylpyridazin-1(6H)-yl acetyl chloride is critical:

  • Activation : Thionyl chloride (SOCl₂) converts the pyridazinone-acetic acid to its acyl chloride.

  • Coupling : Reaction with the amine in tetrahydrofuran (THF) or dichloromethane (DCM), using diisopropylethylamine (DIPEA) as a base.

Table 3: Amidation Reaction Parameters

Acylating AgentBaseSolventTemperatureYield (%)Source
SOCl₂-derived chlorideDIPEATHF0°C → RT85
EDCl/HOBtTriethylamineDCMRT78

Alternative Synthetic Routes and Modifications

One-Pot Tandem Reactions

Recent advances employ tandem Michael addition-cyclization-hydrogenation sequences to reduce step count:

  • Example : Cyclohexanone, nitromethane, and pre-formed pyridazinone ester react in a single vessel under hydrogenation conditions.

  • Advantage : Eliminates intermediate isolation, improving overall yield (70–75%).

Solid-Phase Synthesis

Immobilized cyclohexyl derivatives on Wang resin enable iterative amide bond formation and cleavage, though scalability remains challenging.

Analytical Characterization and Quality Control

Critical quality attributes include:

  • Melting Point : 164–169°C (target compound).

  • Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 7.55–7.60 (m, 2H, Ar), 3.45 (s, 2H, CH₂CO), 1.40–1.80 (m, 10H, cyclohexyl).

    • HPLC : Retention time = 4.16 min (C18 column, acetonitrile/water).

Industrial-Scale Challenges and Solutions

Catalyst Recycling

Palladium recovery from hydrogenation steps reduces costs. Methods include:

  • Filtration : Pd/C catalysts reused up to 5 cycles with <5% activity loss.

  • Membrane Separation : Nanofiltration retains Pd nanoparticles, achieving 98% recovery.

Byproduct Mitigation

  • Hydrolysis Byproducts : Controlled pH during ester hydrolysis minimizes decarboxylation.

  • Isomerization : Low-temperature storage (<5°C) prevents pyridazinone ring tautomerism .

Chemical Reactions Analysis

Types of Reactions

[1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and glucose metabolism.
  • Receptor Modulation : The compound can bind to specific receptors, altering their activity and potentially leading to therapeutic effects in conditions such as diabetes and neurodegenerative diseases.

Anticancer Properties

Studies have shown that derivatives of pyridazine compounds can exhibit anticancer activity. For instance, compounds similar to [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated promising results with low IC50 values, indicating strong anticancer potential compared to standard treatments like doxorubicin .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. By inhibiting specific enzymes involved in the inflammatory response, it may alleviate symptoms associated with conditions such as rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Applications

Given its structural similarities to other neuroprotective agents, this compound could be explored for its effects on neurodegenerative diseases like Alzheimer's disease. Research on related compounds has highlighted their role in inhibiting beta-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's.

Table 1: Summary of Biological Activities and Case Studies

Activity TypeStudy ReferenceFindings
Anticancer Demonstrated low IC50 values against cancer cell lines; potential as anticancer agents.
Anti-inflammatory Inhibition of inflammatory enzymes; potential for treating chronic inflammation.
NeuroprotectiveInhibition of beta-secretase; implications for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Similarities and Differences

Pyridazinone derivatives share a common core but vary in substituents and side chains. Key analogues include:

Compound Name Substituents/R-Groups Key Structural Features
[Target Compound] 3-phenyl, 1-acetyl-aminomethyl-cyclohexylacetic acid Cyclohexylacetic acid linker; unmodified phenyl ring
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid 3-(4-methoxyphenyl), 4-methoxy Dual methoxy groups; no cyclohexyl group
N-cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-(2-fluoro-4-methoxyphenyl), cyclohexylamide Fluorine and methoxy on phenyl; amide instead of acetic acid
N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide 3-(4-phenylpiperazinyl), cycloheptylamide Piperazinyl substituent; larger cycloheptyl group

Key Observations :

  • Phenyl Ring Modifications : Methoxy (electron-donating) and fluoro (electron-withdrawing) groups in analogues may alter electronic properties and receptor binding compared to the unsubstituted phenyl in the target compound.
  • Linker Variations : The target compound’s acetic acid group contrasts with amide-linked cyclohexyl/cycloheptyl groups in analogues , affecting solubility and hydrogen-bonding capacity.

Pharmacological Activity

  • Target Compound: Predicted anti-inflammatory/analgesic activity based on structural parallels to amide derivatives of pyridazinone acetic acids, which showed efficacy in pain models .
  • Methoxy-Substituted Analogues : Reduced bioactivity reported in some studies due to decreased metabolic stability, though solubility may improve .
  • Fluorinated Analogues : Enhanced binding affinity in receptor assays, attributed to fluorine’s electronegativity and optimal steric fit .
  • Piperazinyl Derivatives : Demonstrated CNS activity in preclinical models, likely due to the piperazine moiety’s ability to cross the blood-brain barrier .

Physicochemical Data :

Property Target Compound N-cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-... N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)...
Molecular Weight ~399.45 (C₂₂H₂₅N₃O₅) 359.4 409.5
Calculated logP ~2.8 (estimated) 3.1 3.6
Solubility (aq. buffer) Moderate (acetic acid) Low (amide) Very low (piperazine + cycloheptyl)

Notes:

  • Higher logP in cycloheptyl/piperazinyl derivatives correlates with increased lipophilicity but reduced aqueous solubility.
  • The target compound’s acetic acid group may improve solubility compared to amide analogues .

Key Research Findings

  • Structural-Activity Relationships (SAR) :
    • Cyclohexyl groups enhance metabolic stability over smaller alkyl chains .
    • Methoxy substituents on phenyl rings reduce oxidative metabolism but may decrease target affinity .
    • Fluorine incorporation improves binding kinetics in enzyme inhibition assays .
  • Virtual Screening Relevance: Similarity-based methods (e.g., Tanimoto coefficient) prioritize compounds with shared pyridazinone cores, but substituent differences significantly impact bioactivity .

Biological Activity

The compound [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid, often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O4C_{18}H_{21}N_{3}O_{4}, with a molecular weight of approximately 343.4 g/mol. The structure features a pyridazine ring, an acetylamino group, and a cyclohexyl acetic acid moiety, which contribute to its biological properties.

Synthesis

The synthesis of [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multi-step organic reactions. Initial steps include the formation of the pyridazine core followed by acetylation and cyclohexyl substitution. Optimization of these synthetic routes is crucial for enhancing yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that derivatives of pyridazine compounds, including this one, possess significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
[1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acidHeLa29
Other Pyridazine DerivativeMCF-773

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties. Inhibition assays against COX enzymes (COX-1 and COX-2) reveal moderate to potent inhibitory effects, making it a candidate for treating inflammatory conditions. The selectivity index for COX inhibition is crucial for assessing potential side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms underlying the biological activities of [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid are still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound could modulate signaling pathways associated with tumor growth and inflammation.

Case Studies

Several case studies have highlighted the efficacy of pyridazine derivatives in clinical settings:

  • Renal Cell Carcinoma : A study demonstrated that a related pyridazine derivative showed promising renal cytotoxicity against CAKI cells, indicating its potential application in renal cancer treatment .
  • Cytotoxicity Evaluation : In vitro cytotoxicity assays have consistently shown that modifications to the pyridazine structure can enhance anticancer activity across various cell lines .

Q & A

Basic Research Question

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the cyclohexyl moiety (δ 1.2–2.5 ppm for axial protons) and pyridazinone ring (δ 6.8–8.2 ppm for aromatic protons). Deuterated DMSO is preferred for solubility and resolving amide proton signals .
  • X-ray crystallography : Provides absolute configuration of the cyclohexyl group and confirms intramolecular hydrogen bonds (e.g., between the acetamide NH and pyridazinone carbonyl) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C21_{21}H24_{24}N3_3O4_4) and detects fragmentation patterns unique to the acetylated cyclohexyl backbone .

What experimental designs are suitable for evaluating its pharmacological activity?

Advanced Research Question

  • In vitro assays :
    • Enzyme inhibition : Dose-response curves (0.1–100 µM) against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Cellular uptake : Radiolabeling (e.g., 14C^{14}C-tagged compound) to study permeability in Caco-2 cell monolayers .
  • In vivo models : Randomized block designs with split plots (e.g., dosing regimens in murine models) to assess bioavailability and toxicity .

Data Contradiction Analysis : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or solvent effects (DMSO vs. saline).

How can computational modeling predict its environmental fate and biodegradation pathways?

Advanced Research Question

  • QSAR models : Estimate physicochemical properties (logP, topological polar surface area) to predict solubility and bioaccumulation potential. reports a topological PSA of 70 Ų, suggesting moderate permeability .
  • Molecular docking : Simulate interactions with microbial enzymes (e.g., cytochrome P450) to identify likely metabolic sites (e.g., oxidation of the cyclohexyl group) .
  • Environmental stability : Accelerated degradation studies under UV light or varying pH (4–10) to assess hydrolytic/photooxidative breakdown .

What strategies address conflicting data in its receptor-binding mechanisms?

Advanced Research Question

  • Competitive binding assays : Use radioligands (e.g., 3H^3H-labeled antagonists) to differentiate allosteric vs. orthosteric binding modes .
  • Mutagenesis studies : Modify receptor residues (e.g., Ser/Thr in kinase ATP pockets) to identify critical interaction sites .
  • Kinetic analysis : Surface plasmon resonance (SPR) measures on/off rates (kon_{on}, koff_{off}) to resolve discrepancies in reported binding affinities .

How does stereochemistry influence its biological activity?

Advanced Research Question

  • Chiral resolution : Use chiral HPLC (e.g., amylose-based columns) to separate enantiomers. notes neuroactivity differences between R/S configurations .
  • Crystallography : Compare active vs. inactive enantiomer binding modes in enzyme co-crystal structures .
  • Pharmacokinetics : Assess enantiomer-specific metabolism (e.g., CYP3A4-mediated oxidation) using liver microsomes .

What analytical methods quantify its stability under physiological conditions?

Basic Research Question

  • Forced degradation : Expose to simulated gastric fluid (pH 1.2, pepsin) or plasma (37°C) and monitor degradation via LC-MS/MS.
  • Thermal analysis : DSC/TGA identifies decomposition temperatures (>200°C for the pyridazinone core) .
  • Light exposure : ICH guidelines (Q1B) recommend UV/visible light testing to detect photodegradants .

How can structure-activity relationships (SAR) guide derivatization for enhanced efficacy?

Advanced Research Question

  • Core modifications : Replace the phenyl group with halogens (e.g., 4-Cl in ) to improve lipophilicity and target engagement .
  • Side-chain optimization : Introduce methyl groups on the cyclohexyl ring () to reduce conformational flexibility and enhance binding .
  • Bioisosteres : Substitute the acetic acid moiety with sulfonamides () to modulate solubility and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.